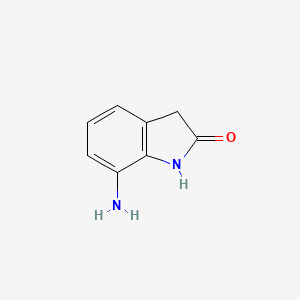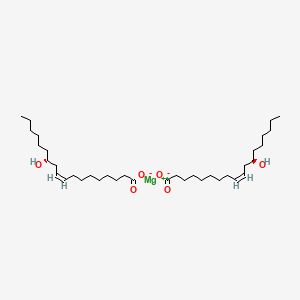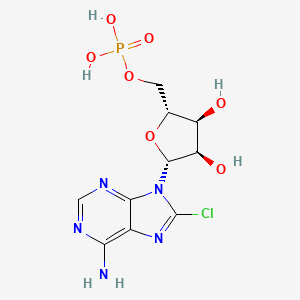
Tert-butylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butylzinc bromide, also known as bromo(tert-butyl)zinc, is an organozinc compound with the molecular formula (CH₃)₃CZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butylzinc bromide can be synthesized by the reaction of tert-butyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
(CH₃)₃CBr+Zn→(CH₃)₃CZnBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the product. The compound is often packaged under an inert atmosphere to maintain its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions: Tert-butylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is a key reagent in the Negishi coupling, where it reacts with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Organic halides (e.g., aryl bromides), palladium catalysts, and ligands.
Conditions: Typically carried out in an inert atmosphere, often at room temperature or slightly elevated temperatures, in solvents like THF.
Major Products: The major products of reactions involving this compound are typically substituted organic compounds where the tert-butyl group is introduced into the molecule. For example, in the Negishi coupling, the product is an aryl-tert-butyl compound .
Scientific Research Applications
Tert-butylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drug candidates and in the modification of existing drugs to improve their efficacy and safety.
Industry: Applied in the production of fine chemicals, polymers, and materials science research
Mechanism of Action
The mechanism by which tert-butylzinc bromide exerts its effects in chemical reactions involves the transfer of the tert-butyl group to an electrophilic carbon atom in the presence of a catalyst. The zinc atom in the compound acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The reaction typically proceeds through a transition state where the zinc atom coordinates with the electrophile, followed by the transfer of the tert-butyl group .
Comparison with Similar Compounds
Butylzinc bromide: Similar in structure but with a butyl group instead of a tert-butyl group.
Phenylzinc bromide: Contains a phenyl group instead of a tert-butyl group.
Methylzinc chloride: Contains a methyl group and chloride instead of a tert-butyl group and bromide.
Uniqueness: Tert-butylzinc bromide is unique due to the presence of the bulky tert-butyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in reactions where steric hindrance can play a role in selectivity and reactivity. The tert-butyl group can also provide stability to the intermediate species formed during reactions, making this compound a valuable reagent in organic synthesis .
Properties
CAS No. |
7565-59-5 |
|---|---|
Molecular Formula |
C4H9BrZn |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
bromozinc(1+);2-methylpropane |
InChI |
InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
HGPHQCSSTFBAML-UHFFFAOYSA-M |
SMILES |
C[C-](C)C.[Zn+]Br |
Canonical SMILES |
C[C-](C)C.[Zn+]Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















